Acetylsalicylsalicylic acid

Descripción

Historical Perspectives and Evolution of Research on Acetylsalicylsalicylic Acid

The history of salicylates is ancient, with extracts from willow bark being used for centuries to alleviate pain and fever. nih.gov The journey of this compound (Salsalate) as a distinct chemical entity began much later. While the synthesis of salicylic (B10762653) acid was achieved in the mid-19th century, leading to the development of Aspirin (B1665792), Salsalate (B1681409) emerged as an alternative with a potentially different tolerability profile.

An early and notable mention of Salsalate's potential beyond its anti-inflammatory use appeared in 1876, when it was suggested as a possible treatment for diabetes. wikipedia.org This early observation, however, remained largely unexplored for over a century. A significant step in its production was a German patent filed in 1909 for a method to prepare a crystallized form of salicylosalicylic acid. wikipedia.org

For much of the 20th century, research on Salsalate was primarily in the context of rheumatology. Clinical studies assessed its efficacy in treating the signs and symptoms of arthritis. nih.gov These investigations confirmed its clinical effectiveness in this domain and also began to characterize its side effect profile, noting gastrointestinal symptoms and tinnitus as potential reasons for discontinuation of treatment. nih.gov

The evolution of research on Salsalate took a significant turn in the late 20th and early 21st centuries. With a growing understanding of the role of chronic inflammation in a variety of diseases beyond arthritis, researchers began to revisit the early suggestions of its metabolic effects. This renewed interest was fueled by the need for new therapeutic approaches for conditions like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

A key milestone in this evolution was the initiation of dedicated clinical trials to investigate Salsalate's glucose-lowering properties. For instance, the Joslin Diabetes Center has been a prominent institution in leading this research, with studies beginning to show concrete evidence of its effects on glycemic control in the 2000s. joslin.org These modern investigations have moved the study of Salsalate from a traditional anti-inflammatory agent to a compound with potential applications in a broader spectrum of metabolic and inflammatory disorders.

Contemporary Significance and Emerging Research Frontiers of this compound

In the contemporary research landscape, this compound (Salsalate) is the subject of intensive investigation, extending far beyond its traditional use in rheumatology. The current significance of Salsalate is largely centered on its potential to address metabolic diseases, with emerging frontiers in oncology and neurodegenerative disorders.

Research in Metabolic Disorders

A substantial body of recent research has focused on the metabolic effects of Salsalate, particularly in the context of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The primary mechanism of action in this area is thought to be its ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.govahdbonline.com By dampening chronic low-grade inflammation, which is a known contributor to insulin (B600854) resistance, Salsalate has shown promise in improving glucose homeostasis.

Clinical trials have provided evidence for these effects. For example, the "Targeting Inflammation Using Salsalate in Type 2 Diabetes" (TINSAL-T2D) study demonstrated that Salsalate treatment can lower HbA1c levels and fasting glucose in patients with type 2 diabetes. nih.govsciencedaily.com

| Parameter | Salsalate Group Change | Placebo Group Change | Significance (P-value) |

|---|---|---|---|

| Mean HbA1c Level | -0.37% | +0.04% | <0.001 |

| Fasting Glucose Level | -15 mg/dL | - | <0.001 |

| Triglyceride Levels | 9% reduction | - | - |

| Adiponectin Levels | 27% increase | - | - |

Similarly, research in animal models of NAFLD has shown that Salsalate can ameliorate the condition by reducing liver fat, inflammation, and fibrosis. nih.govnih.gov These studies suggest that Salsalate affects lipid metabolism by increasing β-oxidation and decreasing lipogenesis. nih.gov

Emerging Research in Oncology

Another significant frontier for Salsalate research is in the field of oncology. Its anti-inflammatory properties are again at the forefront of this investigation, as chronic inflammation is a known driver of cancer development. Preclinical studies have suggested that Salsalate may have anticancer activity.

Clinical trials are now underway to explore the therapeutic potential of Salsalate in combination with other cancer treatments. For instance, a phase II clinical trial has studied the effects of adding Salsalate to a regimen of venetoclax (B612062) and decitabine (B1684300) or azacitidine for the treatment of acute myeloid leukemia (AML) and other advanced myeloid malignancies. clinicaltrials.govsparkcures.com Research has also explored its potential to enhance the efficacy of radiotherapy in prostate cancer.

Exploration in Neurodegenerative Diseases

More nascent, but equally intriguing, is the exploration of Salsalate in the context of neurodegenerative diseases, particularly those characterized by the aggregation of the tau protein (tauopathies), such as Alzheimer's disease. Preclinical research in mouse models of tauopathy has suggested that Salsalate can reduce the accumulation of pathological tau aggregates and preserve cognitive function. alzdiscovery.org These findings have spurred early-phase clinical trials to investigate the potential of Salsalate in treating conditions like progressive supranuclear palsy. alzdiscovery.org

| Research Area | Key Findings/Hypothesis | Status |

|---|---|---|

| Metabolic Disorders (Type 2 Diabetes, NAFLD) | Improves glycemic control and reduces liver steatosis through anti-inflammatory effects. | Clinical trials ongoing/completed. |

| Oncology (e.g., AML, Prostate Cancer) | Potential to enhance the efficacy of chemotherapy and radiotherapy. | Early-phase clinical trials. |

| Neurodegenerative Diseases (e.g., Alzheimer's) | May reduce tau protein aggregation and preserve cognitive function. | Preclinical and early-phase clinical trials. |

These expanding areas of research underscore the contemporary significance of this compound as a compound with pleiotropic effects, holding promise for new therapeutic applications beyond its original indications.

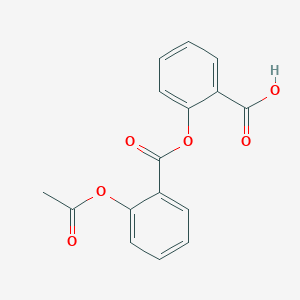

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-acetyloxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSFKIFGAPZBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074977 | |

| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-75-6 | |

| Record name | Acetylsalicylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsalicylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxyphenyl o-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSALICYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Characterization in Chemical Research

Contemporary Synthetic Routes for Acetylsalicylic Acid

The primary industrial method for synthesizing acetylsalicylic acid involves the esterification of salicylic (B10762653) acid. This process is an acetylation reaction where the hydroxyl group on the salicylic acid molecule reacts with an acetylating agent.

The most common and historically significant route to acetylsalicylic acid is the reaction of salicylic acid with acetic anhydride (B1165640). wyltoncn.com In this reaction, the phenolic hydroxyl group of salicylic acid nucleophilically attacks the acetylating agent, acetic anhydride, leading to the formation of acetylsalicylic acid and acetic acid as a byproduct. hooghlywomenscollege.ac.in This process requires a catalyst to proceed at a practical rate. quora.com

The general procedure involves:

Combining salicylic acid with an excess of acetic anhydride. latech.edu

Carefully adding a small quantity of concentrated sulfuric acid to the mixture. latech.edu

Heating the reaction mixture to facilitate the completion of the reaction. latech.edu

Adding water after the reaction to quench any excess acetic anhydride and to induce the crystallization of the acetylsalicylic acid product. latech.edu

In alignment with the principles of green chemistry, phosphoric acid is often used as a safer, less corrosive alternative to sulfuric acid. abcr-mefmo.orgquora.com Green chemistry emphasizes the use of less hazardous substances and the generation of less waste. researchgate.net Phosphoric acid is effective in catalyzing the reaction, and studies have shown that it can produce yields of acetylsalicylic acid that are statistically comparable to those achieved with sulfuric acid. abcr-mefmo.orgresearchgate.net A comparative study reported a mean yield of 79.8% using the traditional sulfuric acid method, versus 79.4% with the phosphoric acid-catalyzed green chemistry approach. abcr-mefmo.orgresearchgate.net

The key advantages of using phosphoric acid include:

Reduced Corrosivity and Toxicity : It is less aggressive and safer to handle than sulfuric acid. abcr-mefmo.orgquora.com

Lower Environmental Impact : It has a lesser effect on air pollution and is generally considered more environmentally benign. abcr-mefmo.org

Comparable Efficacy : It provides similar reaction times and product quality, making it a viable substitute in industrial settings. abcr-mefmo.org

Research into greener and more efficient acetylation methods has explored alternatives to acetic anhydride. Isopropenyl acetate (B1210297) (IPA) has emerged as a promising "green" acetylating agent. frontiersin.org When isopropenyl acetate is used to acetylate salicylic acid, the only byproduct formed is acetone. frontiersin.org Acetone is a relatively benign and volatile solvent that can be easily removed from the reaction mixture by distillation, simplifying purification and reducing waste compared to the acetic acid byproduct from the acetic anhydride route. frontiersin.org

This method aligns well with green chemistry principles by minimizing byproducts that are difficult to handle or require extensive purification steps. frontiersin.org The reaction can be catalyzed by various agents, including vanadyl sulfate, under solvent-free conditions, further enhancing its environmental credentials. frontiersin.org

Esterification Reactions of Salicylic Acid with Acetic Anhydride

Spectroscopic and Chromatographic Characterization Techniques for Acetylsalicylsalicylic Acid and its Derivatives

To confirm the identity, purity, and structure of synthesized acetylsalicylic acid and its derivatives, a suite of analytical techniques is employed. acs.org These methods provide detailed information about the molecular structure and composition of the compounds.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms.

¹H NMR Spectroscopy : Proton NMR provides information about the hydrogen atoms in a molecule. For acetylsalicylic acid, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons of the acetyl group. muni.cz The chemical shifts, splitting patterns (e.g., doublet, triplet), and integration values for each signal allow for the unambiguous assignment of each proton to its position in the molecule. utah.edu

¹³C NMR Spectroscopy : Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. The spectrum for acetylsalicylic acid shows unique resonances for each of its nine carbon atoms, including those in the carboxyl group, the ester carbonyl, the aromatic ring, and the methyl group. muni.czutah.edu

The following tables summarize typical NMR spectral data for acetylsalicylic acid, usually recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). muni.cz

Table 1: ¹H NMR Data for Acetylsalicylic Acid (Solvent: CDCl₃, Frequency: 400 MHz) muni.cz

| Chemical Shift (δ) [ppm] | Splitting | Integration | Assignment |

|---|---|---|---|

| 8.12 | Doublet (d) | 1H | Aromatic H |

| 7.63 | Triplet (t) | 1H | Aromatic H |

| 7.36 | Triplet (t) | 1H | Aromatic H |

| 7.14 | Doublet (d) | 1H | Aromatic H |

| 2.36 | Singlet (s) | 3H | Methyl (CH₃) |

Table 2: ¹³C NMR Data for Acetylsalicylic Acid (Solvent: CDCl₃, Frequency: 100 MHz) muni.cz

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 170.2 | Carbonyl C (Carboxylic Acid) |

| 169.8 | Carbonyl C (Ester) |

| 151.2 | Aromatic C (C-O) |

| 134.9 | Aromatic C-H |

| 132.5 | Aromatic C-H |

| 126.2 | Aromatic C (C-COOH) |

| 124.1 | Aromatic C-H |

| 122.2 | Aromatic C-H |

| 21.0 | Methyl C (CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint."

For this compound, key functional groups include a carboxylic acid, an ester, and two aromatic rings. The IR spectrum displays distinct absorption bands corresponding to the stretching and bending vibrations of the bonds within these groups. For instance, the spectrum for acetylsalicylic acid (aspirin) shows a broad peak for the O-H bond in the carboxylic acid group and a C=O stretch for the ester. brainly.com

Specifically, in this compound, the presence of both an ester and a carboxylic acid functional group leads to characteristic carbonyl (C=O) stretching peaks. chemskills.com The ester carbonyl stretch is expected at a higher wavenumber (approximately 1750 cm⁻¹) compared to the carboxylic acid carbonyl stretch. vulcanchem.com The analysis of these peaks confirms the presence of the key structural components of the molecule.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Alkyl | C-H Stretch | 2850-3000 | Medium-Strong |

| Ester | C=O Stretch | ~1750 | Strong |

| Carboxylic Acid | C=O Stretch | 1705-1720 | Strong |

| Aromatic Ring | C=C Stretch | 1400-1600 | Medium-Variable |

| Ester / Acid | C-O Stretch | 1000-1320 | Strong |

This table presents generalized data for the expected absorption ranges of the functional groups present in this compound based on standard IR spectroscopy principles. nobraintoosmall.co.nzlibretexts.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (Molecular Weight: 300.26 g/mol ), mass spectral analysis reveals characteristic fragments that aid in its structural confirmation. nih.gov Electron impact (EI) ionization typically causes the molecule to fragment in predictable ways. The fragmentation of the ester linkage is a key process. Common fragmentation patterns involve the breaking of chemical bonds to form stable cations and neutral radicals. uni-saarland.de

Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) shows several key peaks. nih.gov The fragmentation often follows pathways that yield the most stable resulting ions. libretexts.org The most significant fragments observed for this compound are detailed in the table below.

Table 2: Major Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 163 | Acetylsalicyloyl cation | [CH₃COOC₆H₄CO]⁺ |

| 121 | Salicyloyl cation | [HOC₆H₄CO]⁺ |

| 43 | Acetyl cation | [CH₃CO]⁺ |

Data sourced from PubChem CID 10745. nih.gov The fragmentation pattern helps to confirm the connectivity of the acetyl, salicyl, and carboxylic acid moieties within the parent molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of individual components within a mixture. It is widely used in chemical research to assess the purity of synthesized compounds and to determine reaction yields.

The analysis of this compound would typically employ a reversed-phase HPLC (RP-HPLC) method. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water (frequently acidified with phosphoric acid or formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netmuni.czscielo.br

Purity is determined by integrating the area of all peaks in the chromatogram; the purity percentage is the ratio of the main product peak area to the total area of all peaks. For yield assessment, the concentration of the purified product is determined by comparing its peak area against a calibration curve constructed from standards of known concentrations. nih.govscielo.br UV detection is suitable for this compound due to the strong absorbance of its aromatic rings, with detection wavelengths commonly set around 230-275 nm. researchgate.netmuni.czresearchgate.net

Table 3: Typical RP-HPLC Parameters for Analysis of Aromatic Acids

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Water : Acid (e.g., 40:60:0.1 v/v/v) | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Detection | UV at ~237 nm | Quantifies the compound based on UV absorbance. |

| Injection Volume | 20 µL | The amount of sample introduced into the system. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

This table outlines a representative, scientifically-grounded HPLC method for the analysis of aromatic acid compounds like this compound, based on established methodologies for similar analytes. researchgate.netscielo.brnih.gov

Advanced Pharmacological Investigations of Acetylsalicylsalicylic Acid

Mechanisms of Action Beyond Cyclooxygenase Inhibition

The pharmacological effects of acetylsalicylsalicylic acid can be broadly categorized into those dependent on and independent of cyclooxygenase inhibition. mdpi.com

This compound's interaction with the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, is central to its mechanism of action. researchgate.netwikipedia.org These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators in various physiological and pathological processes. wikipedia.orgpathway.md

A unique feature of this compound compared to other non-steroidal anti-inflammatory drugs (NSAIDs) is its ability to cause irreversible inhibition of COX enzymes. wikipedia.org It acts as an acetylating agent, covalently transferring its acetyl group to a serine residue within the active site of both COX-1 (Ser530) and COX-2 (Ser516). nih.govnih.gov This acetylation permanently blocks the enzyme's active site, preventing arachidonic acid from binding and thereby inhibiting its catalytic activity. wikipedia.orgnih.gov This irreversible action is particularly significant in anucleated cells like platelets, which cannot synthesize new enzyme, meaning the effect lasts for the platelet's entire lifespan of approximately 7 to 10 days. droracle.aidroracle.ai

By irreversibly inhibiting COX-1 and COX-2, this compound effectively suppresses the production of prostaglandins and thromboxanes. wikipedia.orgresearchgate.net Prostaglandins are involved in inflammation, pain, and fever, while thromboxane (B8750289) A2 is a potent promoter of platelet aggregation. wikipedia.orgmdpi.com The inhibition of COX-1 is primarily responsible for the antiplatelet effects, while the inhibition of COX-2 contributes to the anti-inflammatory and analgesic properties. nih.govdroracle.ai

| Enzyme | Primary Role | Effect of this compound Inhibition |

| COX-1 | Platelet aggregation, gastric mucosal protection | Reduced thromboxane A2 synthesis, decreased platelet aggregation. pathway.md |

| COX-2 | Inflammation, pain, fever | Reduced prostaglandin (B15479496) synthesis, leading to decreased inflammation and pain. pathway.md |

The primary mechanism for this compound's antithrombotic effect is the irreversible inhibition of COX-1 in platelets. nih.govdroracle.ai This action blocks the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. wikipedia.orgdroracle.ai By reducing thromboxane A2 levels, this compound diminishes platelet activation and aggregation, thereby preventing the formation of blood clots (thrombosis). droracle.aiscielo.org.co This effect is crucial in the prevention of cardiovascular events such as heart attacks and strokes. droracle.ai

In addition to its well-defined effects on cyclooxygenase, this compound also influences cellular processes through mechanisms that are independent of COX inhibition. mdpi.com

Research has shown that this compound and its primary metabolite, salicylic (B10762653) acid, can modulate the activity of various transcription factors. mdpi.comwikipedia.org One of the most notable is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comwikipedia.org NF-κB is a key regulator of genes involved in inflammation and immune responses. wikipedia.org By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects through a COX-independent mechanism. mdpi.com Studies have also suggested that this compound may influence other transcription factors, such as activating transcription factor (TF) EB, which is involved in cellular clearance pathways. nih.gov

Cyclooxygenase-Independent Pathways

Influence on Cell Signaling Pathways (e.g., NF-κB, ERK)

Acetylsalicylic acid (ASA) modulates multiple intracellular signaling pathways, many of which are independent of its well-known cyclooxygenase (COX) inhibition. Two prominent pathways influenced by ASA are the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinase (ERK) pathways.

NF-κB Pathway: The NF-κB transcription factor complex is a critical regulator of inflammatory processes. wikipedia.org ASA has been shown to inhibit the activation of NF-κB. nih.govnih.gov It prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govmdpi.com By stabilizing IκBα, ASA effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govmdpi.com Interestingly, in some contexts, such as in colorectal cancer cells, prolonged treatment with ASA can lead to increased NF-κB translocation to the nucleus, which paradoxically induces apoptosis (programmed cell death). mdpi.com

ERK Pathway: The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and survival. ASA has been found to inhibit the ERK signaling pathway. nih.govresearchgate.net For instance, in human umbilical vein endothelial cells, ASA inhibits the expression of COX-2, leading to a downregulation of ERK. glpbio.com In studies on hypoxia/reoxygenation injury in neuronal cells, ASA was shown to strongly inhibit the sustained activation of ERK1/2, a mechanism that may contribute to its neuroprotective effects. ahajournals.org This inhibition of ERK signaling is considered a key COX-independent mechanism through which ASA may alter cell growth and survival. nih.govresearchgate.net

Effects on Mitochondrial Function

Acetylsalicylic acid exerts complex and sometimes contradictory effects on mitochondrial function. The compound and its primary metabolite, salicylate (B1505791), can influence mitochondrial respiration, biogenesis, and redox homeostasis. mdpi.comnih.govnih.gov

Research indicates that ASA can act as both an uncoupler and an inhibitor of the mitochondrial electron transport chain. bohrium.com At lower concentrations, it can stimulate oxygen uptake, indicative of uncoupling, while at higher concentrations, it inhibits respiration. bohrium.com Studies have shown that ASA treatment can lead to an increase in mitochondrial long-chain fatty acid oxidation. nih.gov This may be a compensatory response to altered mitochondrial morphology and inhibited function of the electron transport chain observed after prolonged incubation. nih.gov

Furthermore, ASA has been shown to affect the expression of mitochondrial proteins. bohrium.com In diabetic rats, ASA treatment demonstrated a reduction in mitochondrial reactive oxygen species (ROS) production and lipid peroxidation. nih.gov This was accompanied by an improvement in redox homeostasis, which in turn could facilitate better energy utilization and improve mitochondrial function in tissues like the pancreas and heart. nih.gov Conversely, other studies have highlighted that non-steroidal anti-inflammatory drugs (NSAIDs) like ASA can inhibit β-oxidation and increase mitochondria-derived ROS, potentially causing cell damage. frontiersin.org

Induction of Autophagy and Mitophagy

Studies have demonstrated that ASA stimulates autophagic flux both in cultured cells and in vivo. nih.gov This is evidenced by the conversion of LC3I to LC3II and the degradation of the autophagic substrate SQSTM1/p62 in various organs like the heart and liver following ASA administration. nih.gov

In addition to general autophagy, ASA specifically stimulates mitophagy, the selective removal of damaged mitochondria. mdpi.comnih.gov This has been observed in the heart, where ASA promotes the clearance of dysfunctional mitochondria. nih.gov The induction of autophagy and mitophagy is considered a crucial aspect of how ASA may contribute to cellular health and protect against age-related pathologies. mdpi.com

Acetylation of Biological Macromolecules (e.g., Histones, Cytoskeletal Proteins)

A fundamental mechanism of acetylsalicylic acid's action, beyond COX inhibition, is its ability to donate its acetyl group to other molecules, leading to the acetylation of a wide array of biological macromolecules. wikipedia.orgnih.gov This post-translational modification can significantly alter the function, stability, and interactions of proteins. nih.govchemcess.com

Protein Acetylation: ASA is capable of acetylating numerous non-histone proteins. nih.govnih.gov Cellular proteins involved in metabolism, cell structure, and signaling are targets for ASA-mediated acetylation. nih.govresearchgate.netnih.gov For example, ASA can acetylate cytoskeletal proteins and heat shock proteins. nih.govresearchgate.net This acetylation is believed to be a key mechanism in its neuroprotective effects, as it can impede the aggregation of proteins implicated in neurodegenerative diseases. nih.gov Furthermore, ASA acetylates mitochondrial proteins, including enzymes involved in fatty acid oxidation. nih.gov

Generation of Aspirin-Triggered Lipoxins (ATLs)

A unique consequence of acetylsalicylic acid's interaction with the COX-2 enzyme is the generation of specialized pro-resolving lipid mediators known as aspirin-triggered lipoxins (ATLs). nih.govresearchgate.net Normally, COX-2 converts arachidonic acid into pro-inflammatory prostaglandins. However, when ASA acetylates a serine residue in the active site of COX-2, it does not completely block the enzyme but rather modifies its catalytic activity. wikipedia.orgnih.gov

This aspirin-modified COX-2 enzyme switches its function, converting arachidonic acid into 15R-hydroxyeicosatetraenoic acid (15R-HETE). nih.gov This intermediate is then rapidly converted by 5-lipoxygenase in nearby leukocytes (like neutrophils) into 15-epi-lipoxin A4 (or ATL). nih.govplos.org

ATLs are potent anti-inflammatory molecules that actively promote the resolution of inflammation. nih.govresearchgate.net They inhibit the recruitment of neutrophils, reduce cytokine release, and decrease vascular permeability. nih.govnih.gov The generation of ATLs is considered a significant part of ASA's therapeutic effect, providing a mechanism that goes beyond simple inflammation suppression to actively stimulate healing and resolution processes. plos.orgashpublications.org

Interactions with Myeloperoxidase Activity

Myeloperoxidase (MPO) is an enzyme found predominantly in neutrophils that plays a role in generating reactive oxidants during inflammation. researchgate.net Recent studies have investigated the interaction between acetylsalicylic acid and MPO activity.

Research has shown that ASA can significantly inhibit the peroxidase activity of MPO in a concentration-dependent manner. mdpi.comnih.gov In one study, increasing concentrations of ASA from 10 mM to 50 mM resulted in a progressive inhibition of the MPO-mediated oxidation of its substrate. mdpi.com At the highest concentration tested (50 mM), ASA inhibited MPO activity by over 80-90%. mdpi.comnih.gov This inhibitory effect on MPO, an enzyme linked to inflammatory tissue damage and various pathologies, represents another potential mechanism for the protective effects of ASA. mdpi.combibliomed.org

| ASA Concentration (mM) | Inhibition of MPO Activity (%) | Source |

|---|---|---|

| 10 | 3.16 ± 0.054 | mdpi.com |

| 20 | 3.38 ± 5.16 | mdpi.com |

| 30 | 27.50 ± 4.51 | mdpi.com |

| 40 | 68.15 ± 4.93 | mdpi.com |

| 50 | 83.18 ± 5.40 | mdpi.com |

Pharmacodynamics and Molecular Targets

The pharmacodynamics of acetylsalicylic acid are complex, involving multiple molecular targets that extend beyond its primary and most well-known action of cyclooxygenase (COX) inhibition. uni-saarland.deechemi.com Its biological effects are mediated by the parent molecule itself and its principal metabolite, salicylic acid. wikipedia.orguni-saarland.de

| Molecular Target | Pharmacodynamic Effect | Source(s) |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Irreversible inhibition via acetylation, leading to reduced synthesis of thromboxane A2 and prostaglandins. | wikipedia.orgmdpi.com |

| Cyclooxygenase-2 (COX-2) | Irreversible acetylation modifies enzyme activity, leading to the production of anti-inflammatory 15-epi-lipoxins (ATLs) instead of pro-inflammatory prostaglandins. | wikipedia.orgnih.gov |

| NF-κB Pathway (IκB Kinase - IKK) | Inhibition of IKK prevents NF-κB activation, reducing the expression of inflammatory genes. | nih.govnih.gov |

| ERK/MAPK Pathway | Inhibition of sustained ERK1/2 activation, affecting cell proliferation and survival. | researchgate.netahajournals.org |

| Mitochondria | Acts as an uncoupler/inhibitor of the electron transport chain; modulates fatty acid oxidation and ROS production. | nih.govnih.govbohrium.com |

| EP300 (Acetyltransferase) | Inhibition of acetyltransferase activity, leading to reduced protein acetylation and induction of autophagy. | nih.gov |

| Histones and other proteins | Acts as an acetyl group donor, causing acetylation of histones and various cellular proteins, thereby modulating their function. | nih.govnih.govnih.gov |

| Myeloperoxidase (MPO) | Inhibits the peroxidase activity of the enzyme. | mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives.blogspot.comnih.govyoutube.com

The structure-activity relationship (SAR) of acetylsalicylic acid explores how modifications to its chemical structure affect its biological activity. blogspot.com Key structural components, including the acetyl group, the carboxylic acid group, and the phenolic ring, are all considered essential for its pharmacological effects. blogspot.comiitk.ac.in Alterations to these groups, as well as changes in stereochemistry and lipophilicity, can significantly impact the compound's potency and efficacy. blogspot.com

The acetyl group (-COCH3) is a critical determinant of acetylsalicylic acid's biological activity. blogspot.comiitk.ac.in It is responsible for the irreversible inhibition of cyclooxygenase (COX) enzymes, which occurs through a process called acetylation. iitk.ac.inspandidos-publications.com The acetyl group covalently binds to a serine residue within the active site of the COX enzyme, leading to its inactivation. spandidos-publications.comdrugbank.com This acetylation is the key mechanism that differentiates acetylsalicylic acid from its parent compound, salicylic acid, and enhances its therapeutic effectiveness. wikipedia.org Studies have shown that replacing the acetyl group with other substituents, such as ethyl or propyl groups, results in a marked decrease in activity. blogspot.com The stability conferred by the acetyl group also contributes to the long-term efficacy of the drug compared to salicylic acid, which is metabolized more rapidly. blogspot.com

The carboxylic acid group (-COOH) is indispensable for the pharmacological activity of acetylsalicylic acid. blogspot.comiitk.ac.in Its removal or significant modification leads to a decrease in therapeutic action. blogspot.com This functional group is responsible for the molecule's acidic properties and plays a crucial role in its mechanism of action, including the inhibition of the COX enzyme. iitk.ac.inechemi.com The carboxyl group's ability to ionize influences the molecule's solubility in water, which is vital for its absorption and distribution within the body. echemi.comvaia.com Furthermore, this group can participate in hydrogen bonding and ion pairing with biological targets, which affects the drug's binding affinity and specificity. numberanalytics.com The acidity of the carboxyl group means that the extent of ionization is dependent on the surrounding pH, which in turn affects its ability to cross biological membranes. slideshare.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays an important role in the activity of acetylsalicylic acid and its derivatives. Research has indicated that for acetylsalicylic acid, the (S)-enantiomer is more active than its (R)-enantiomer counterpart. blogspot.com The specific spatial orientation of the functional groups is crucial for effective interaction with the active sites of target enzymes. For instance, the interaction with COX enzymes is stereospecific. Studies on aspirin-acetylated human cyclooxygenase-2 have provided insight into how the stereochemistry of the interaction can lead to the formation of products with reversed stereochemistry. wiley-vch.de Laboratory exercises involving the synthesis of acetylsalicylic acid are often used to reinforce students' understanding of stereochemistry and reaction mechanisms. enu.kz

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. basicmedicalkey.com In the context of acetylsalicylic acid, QSAR studies have been employed to design and evaluate novel derivatives, particularly as selective COX-1 inhibitors. fip.orgfip.org

One such study designed fourteen acyl salicylic acid derivatives and used multiple linear regression (MLR) analysis to develop QSAR models. researchgate.netfip.org The resulting models predicted that two key descriptors, hydrophobicity (expressed as LogP) and total molecular energy (Etotal), were significant contributors to the biological activity. researchgate.netfip.org The analysis suggested that derivatives with an optimal level of hydrophobicity and high molecular energy would likely exhibit potent COX-1 inhibition. researchgate.netfip.org The presence of a quadratic term for LogP in the QSAR equation indicated a parabolic relationship, implying that there is an optimal lipophilicity for activity and that excessively high lipophilicity could be detrimental. fip.org

The findings from a molecular docking component of the study are summarized in the table below, comparing the binding affinity of several derivatives to that of acetylsalicylic acid (aspirin).

| Compound | Binding Affinity (S-score in kcal/mol) | Relative Affinity to Acetylsalicylic Acid |

|---|---|---|

| Acetylsalicylic Acid (Aspirin) | -4.33 | Baseline |

| AcS1 (Benzoyl salicylic acid) | -5.06 | Higher |

| AcS2 | -5.18 | Higher |

| AcS5 | -5.21 | Higher |

| AcS7 | -5.32 | Highest in Study |

| AcS8 | -5.11 | Higher |

Data sourced from studies on acyl salicylic acid derivatives as COX-1 inhibitors. researchgate.netfip.org

Interactions with Specific Enzymes and Proteins.mdpi.comvaia.com

The primary pharmacological action of acetylsalicylic acid stems from its interaction with cyclooxygenase (COX) enzymes. mdpi.com It irreversibly inhibits both COX-1 and COX-2 isoforms through a mechanism of covalent modification. drugbank.comwikipedia.org The acetyl group of the molecule is transferred to a specific serine residue located within the enzyme's active site—Serine 530 in COX-1 and Serine 516 in COX-2. spandidos-publications.commdpi.com This acetylation reaction effectively blocks the long, hydrophobic channel of the enzyme, which prevents the natural substrate, arachidonic acid, from accessing the catalytic site. mdpi.comnih.gov This blockage halts the synthesis of prostaglandins and thromboxanes. drugbank.comwikipedia.org

Beyond its well-documented effects on COX enzymes, acetylsalicylic acid has the capacity to acetylate a variety of other cellular proteins. spandidos-publications.comdrugbank.com Studies have demonstrated that it can acetylate plasma proteins, with human serum albumin being a notable example. drugbank.comnih.gov The acetylation of albumin can alter its conformation, which in turn may influence its ability to bind and transport other drugs and endogenous molecules. nih.gov Other proteins and cellular components that have been shown to be acetylated by acetylsalicylic acid include hemoglobin and even DNA. spandidos-publications.comdrugbank.com This broader protein acetylation may contribute to some of the drug's other biological effects. spandidos-publications.com

Modulation of Cellular Processes (e.g., Angiogenesis, Inflammation, Immune Responses)

Advanced research has demonstrated that acetylsalicylic acid (ASA) significantly modulates fundamental cellular processes, including angiogenesis, inflammation, and immune responses, through various molecular pathways. These effects underscore its complex interactions within the cellular microenvironment.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process that acetylsalicylic acid has been shown to inhibit. nih.govaacrjournals.org Studies indicate that a primary mechanism for this anti-angiogenic effect is the downregulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov In a murine breast cancer model, ASA therapy led to a significant decrease in VEGFR-2 binding by day 11 compared to controls. mdpi.com This inhibitory effect on VEGFR-2 expression was accompanied by a trend towards lower vessel density. mdpi.comnih.gov

Furthermore, ASA has been observed to prevent the disruption of endothelial adherens junctions, which are critical for vascular stability. nih.gov Pretreatment with ASA inhibits the vascular endothelial growth factor (VEGF)-induced formation of tube-like structures by human umbilical cord endothelial cells in a dose-dependent manner. nih.gov This is achieved by preventing the phosphorylation and cytoplasmic translocation of key junction proteins like VE-cadherin and p120 catenin. nih.gov In studies on human primary glioblastoma endothelial cells, ASA was found to reduce the expression of VEGF, VEGFR-1, and Hypoxia-Inducible Factor-1α (HIF-1α), all of which are crucial pro-angiogenic mediators. nih.gov

Table 1: Research Findings on Acetylsalicylic Acid and Angiogenesis

| Model/System | Key Finding | Mechanism/Pathway | Reference |

|---|---|---|---|

| 4T1 Tumor Mouse Model | Significantly decreased VEGFR-2 expression. | Downregulation of VEGFR-2. | mdpi.comnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced tube formation. | Prevention of adherens junction protein alterations (VE-cadherin, p120 catenin). | nih.gov |

| Human Glioblastoma Endothelial Cells | Reduced expression of key pro-angiogenic mediators. | Downregulation of HIF-1α, VEGF, and VEGFR-1 mRNA. | nih.gov |

| Cutaneous & Uveal Melanoma Cells | Significantly decreased secretion of angiogenin. | Alteration of angiogenic signaling. |

Modulation of Inflammation

The anti-inflammatory properties of acetylsalicylic acid are well-established and primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins. mdpi.commdpi.com However, research reveals a more complex modulation of inflammatory pathways beyond COX inhibition. A key mechanism involves the inhibition of the transcription factor Nuclear Factor-kappaB (NF-κB), a central regulator of inflammatory gene expression. mdpi.comnih.govphysiology.org

High doses of ASA have been shown to block NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α. nih.govphysiology.org This action suppresses the expression of pro-inflammatory cytokines. physiology.org For instance, in lung epithelial cells, ASA inhibits the TNF-α-induced activation of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB-α. physiology.org Studies in human monocytes also show that ASA dose-dependently inhibits the synthesis of pro-inflammatory proteins like Tumor Necrosis Factor-alpha (TNF-α) by interfering with the nuclear translocation of NF-κB/c-Rel proteins. capes.gov.br Additionally, ASA has been found to reduce the expression of Interleukin-6 (IL-6) and C-reactive protein (CRP) levels in response to systemic inflammation. nih.gov

Table 2: Research Findings on Acetylsalicylic Acid and Inflammation

| Model/System | Key Finding | Mechanism/Pathway | Reference |

|---|---|---|---|

| Lung Epithelial Cells | Inhibited proinflammatory cytokine expression. | Suppression of IκB kinase (IKK) activity, blocking NF-κB activation. | physiology.org |

| Human Monocytes | Inhibited synthesis of TNF-α and Tissue Factor. | Interference with nuclear translocation of NF-κB/c-Rel proteins. | capes.gov.br |

| Conscious Rabbit Myocardium | Abrogated late ischemic preconditioning effect at high doses. | Blockade of NF-κB activation. | nih.gov |

| BV-2 Microglia Cells | Attenuated LPS-induced production of IL-1β. | Inhibition of NF-κB, p38-MAPK, and ERK1/2 phosphorylation. | nih.gov |

| Healthy Humans (Sleep Restriction) | Reduced IL-6 expression and serum CRP levels. | Reduction in COX-1/COX-2 double-positive monocytes. | nih.gov |

Modulation of Immune Responses

Acetylsalicylic acid exerts significant modulatory effects on both the innate and adaptive immune systems. mdpi.complos.org Research indicates that ASA can impact the activation and phenotype of T cells. In a study of HIV-uninfected women, low-dose ASA treatment for six weeks was associated with decreased T cell immune activation. frontiersin.orgnih.gov Specifically, there was an inverse correlation between ASA concentration in the blood and the proportion of Th17 cells expressing HLA-DR, as well as effector CD4+ and CD8+Tc17 cells expressing CCR5. frontiersin.orgnih.gov

In the context of cancer immunology, ASA has been shown to enhance immune surveillance. unipd.it In laboratory analyses of colorectal cancer cells, exposure to ASA led to an increase in the protein CD80, a key modulator of immune function that helps alert other immune cells to the presence of tumor-associated proteins. unipd.it Patients with rectal cancer taking ASA also showed higher levels of CD80 in healthy rectal tissue, suggesting an induced immune surveillance effect. unipd.it Furthermore, ASA can modulate cytokine production, with studies showing it can increase the production of IL-1β, IL-10, and IL-6 in response to Toll-like receptor (TLR) ligands, suggesting a complex, context-dependent immunomodulatory role. plos.org

Table 3: Research Findings on Acetylsalicylic Acid and Immune Responses

| Model/System | Key Finding | Mechanism/Pathway | Reference |

|---|---|---|---|

| HIV Uninfected Women | Decreased T cell immune activation. | Reduced proportion of activated T cell subsets (e.g., Th17 HLA-DR+, CD4+CCR5+). | frontiersin.orgnih.gov |

| Colorectal Cancer Cells & Patients | Increased expression of CD80 protein. | Enhanced immune surveillance signaling. | unipd.it |

| Human Whole Blood | Increased production of IL-1β, IL-10, IL-6 in response to TLR ligands. | COX-2 dependent immunostimulatory effect. | plos.org |

| Glioblastoma Cells | Inhibited glioma cell proliferation and invasive ability. | Inhibition of the beta-catenin/T-cell factor signaling pathway. | drugbank.com |

In Depth Metabolic and Biochemical Fate Investigations

Metabolic Pathways and Biotransformation

The metabolic journey of acetylsalicylsalicylic acid is characterized by an initial rapid hydrolysis followed by several parallel pathways that modify the resulting salicylic (B10762653) acid, facilitating its eventual excretion from the body.

Upon administration, this compound undergoes rapid hydrolysis, a chemical breakdown reaction with water, which cleaves the ester bond. youtube.comlibretexts.orgresearchgate.net This process yields its principal and pharmacologically active metabolite, salicylic acid, along with acetic acid. youtube.comlibretexts.org The hydrolysis is a first-order reaction and can be catalyzed by acids or bases. cabidigitallibrary.orgyoutube.com Studies have shown that the rate of this hydrolysis is pH-dependent, being more rapid in more basic environments. sciforum.net

The hydrolysis of this compound to salicylic acid is not confined to a single location but occurs at several sites within the body. A significant portion of this conversion happens in the gut wall upon absorption. wikipedia.org The liver is a primary site for this metabolic conversion, where esterase enzymes, such as human carboxylesterase 2 (CES2), efficiently catalyze the deacetylation. wikipedia.orgresearchgate.netresearchgate.net In addition to the gastrointestinal tract and liver, this hydrolysis also takes place within the bloodstream, specifically in erythrocytes (red blood cells), and in the plasma. researchgate.netuni.edu

Following its formation, salicylic acid is subjected to further metabolic transformations, primarily in the liver. wikipedia.orgresearchgate.netdrugbank.com These subsequent pathways are crucial for detoxifying and preparing the molecule for elimination. The major metabolic routes include conjugation with glycine (B1666218) and glucuronic acid, as well as hydroxylation. wikipedia.orgnih.gov The capacity of these metabolic pathways is limited, and at higher concentrations of salicylic acid, the metabolic kinetics can become saturated, shifting from first-order to zero-order kinetics. wikipedia.org

The principal metabolic pathway for salicylic acid is its conjugation with the amino acid glycine. tandfonline.comtaylorandfrancis.com This reaction results in the formation of salicyluric acid, which is the primary excretion product of salicylates. wikipedia.orgtandfonline.comwikipedia.org This conjugation process accounts for a significant portion of the metabolized salicylic acid. tandfonline.com The reaction takes place within the mitochondrial matrix of liver cells and involves a two-step process. tandfonline.com First, salicylic acid is activated to salicyl-CoA by the enzyme xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B). Subsequently, the glycine N-acyltransferase (GLYAT) enzyme catalyzes the transfer of glycine to salicyl-CoA, forming salicyluric acid. tandfonline.comreactome.org

Another major metabolic route for salicylic acid is glucuronidation, where it is conjugated with glucuronic acid. nih.govnih.gov This process leads to the formation of two main types of glucuronides: salicyl phenolic glucuronide and salicyl acyl glucuronide. taylorandfrancis.comnih.gov These conjugation reactions are catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Multiple UGT isoforms are involved in this process. nih.govresearchgate.net For instance, UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 have all been shown to catalyze the formation of salicylic acid glucuronides. nih.govresearchgate.net Specifically, UGT2B7 is considered a likely catalyst for the formation of the acyl glucuronide, while several UGTs contribute to the formation of the phenolic glucuronide. nih.gov The formation of these glucuronides decreases the amount of pharmacologically active salicylic acid. aacrjournals.org

A minor, yet significant, metabolic pathway for salicylic acid is its oxidation through hydroxylation. nih.govnih.gov This reaction introduces an additional hydroxyl group onto the aromatic ring of salicylic acid, leading to the formation of dihydroxybenzoic acids. nih.gov The primary product of this pathway is 2,5-dihydroxybenzoic acid, more commonly known as gentisic acid. nih.govnih.gov A smaller amount of 2,3-dihydroxybenzoic acid is also formed. nih.govnih.gov This hydroxylation is primarily carried out by cytochrome P450 (P450) enzymes in the liver. researchgate.netresearchgate.netnih.gov Studies with recombinant human P450s have shown that several isoforms, including P450 2E1, can catalyze this reaction. nih.gov Interestingly, activated neutrophils have also been shown to hydroxylate salicylate (B1505791) to form gentisic acid, suggesting a potential role for this pathway in inflammatory conditions. nih.gov Gentisic acid itself can be further metabolized by conjugation with glycine to form gentisuric acid. nih.gov

Table of Metabolic Pathways and Products

| Metabolic Pathway | Primary Metabolite(s) | Enzymes Involved | Primary Site of Metabolism |

| Hydrolysis | Salicylic Acid, Acetic Acid | Carboxylesterases (e.g., CES2) | Intestinal Wall, Liver, Erythrocytes |

| Glycine Conjugation | Salicyluric Acid | ACSM2B, GLYAT | Liver (Mitochondria) |

| Glucuronidation | Salicyl Phenolic Glucuronide, Salicyl Acyl Glucuronide | UDP-glucuronosyltransferases (UGTs) | Liver |

| Hydroxylation | Gentisic Acid (2,5-dihydroxybenzoic acid), 2,3-dihydroxybenzoic acid | Cytochrome P450 (e.g., P450 2E1) | Liver |

Enzyme Systems Involved (e.g., UDP-Glucuronosyltransferases, Cytochrome P450)

This compound is primarily metabolized through hydrolysis into two molecules of salicylic acid. drugbank.comnih.gov This conversion happens partially in the small intestine and is completed by esterases in the body. drugbank.com While a significant portion of salsalate (B1681409) is absorbed unchanged before rapid hydrolysis, approximately 7-10% of the dose is not hydrolyzed and is instead excreted in the urine as the parent compound or its glucuronide conjugates. nih.gov

The subsequent metabolism of the active metabolite, salicylic acid, is extensive and involves several key enzyme systems. Phase I metabolism, primarily hydroxylation, is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org Phase II metabolism involves conjugation reactions, with UDP-glucuronosyltransferases (UGTs) playing a crucial role in forming glucuronide esters. wikipedia.orgeur.nl

Cytochrome P450 (CYP) System: The oxidation of salicylic acid to form hydroxylated metabolites like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid) is mediated by multiple CYP isoforms. wikipedia.org In human liver microsomes, CYP2C9, CYP2C19, and possibly CYP3A are involved in the metabolism of salicylic acid. wikipedia.orgdrugbank.com

UDP-Glucuronosyltransferases (UGT) System: Glucuronidation is a major pathway in the metabolism of salicylic acid. eur.nldrugbank.com UGTs catalyze the conjugation of glucuronic acid to salicylic acid, forming salicyl acyl glucuronide and salicyl phenolic glucuronide. drugbank.com These enzymes are membrane-bound, primarily in the endoplasmic reticulum, and their co-localization with CYP enzymes ensures an efficient, stepwise biotransformation of compounds. nih.gov The UGT family, particularly isoforms in the UGT1 and UGT2 families, are vital for the metabolism of a wide array of drugs and endogenous compounds. eur.nlnih.govfrontiersin.org

| Enzyme System | Specific Enzyme(s) Involved | Role in Metabolism of Salicylate (Active Metabolite) | Resulting Metabolites |

|---|---|---|---|

| Esterases | Various non-specific esterases | Hydrolysis of the prodrug Salsalate | Salicylic acid |

| Cytochrome P450 (Phase I) | CYP2C9, CYP2C19, CYP3A | Oxidation (Hydroxylation) | 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid (Gentisic acid) |

| UDP-Glucuronosyltransferases (Phase II) | UGT1A, UGT2B families | Conjugation with glucuronic acid | Salicyl acyl glucuronide, Salicyl phenolic glucuronide |

Biochemical Interactions at the Cellular and Subcellular Level

Following its conversion to salicylic acid, the compound engages in numerous interactions at the cellular and subcellular levels, influencing fundamental biological structures and processes.

Interaction with DNA and Nucleic Acid Structures

Direct interaction studies on this compound with DNA are not extensively documented; however, the interactions of its active metabolite, salicylic acid, have been investigated. Research indicates that salicylic acid does bind to DNA, though it does so non-intercalatively, meaning it does not insert itself between the base pairs of the DNA helix. elifesciences.org This interaction is characterized by binding to the minor groove of the DNA structure. elifesciences.org

Spectroscopic studies have shown that this binding causes minor distortions in the DNA structure. elifesciences.org Other research suggests that salicylate can inhibit the activity of CBP/p300, an acetyltransferase, which leads to a decrease in the acetylation of both histone proteins and non-histone proteins like p53 and NF-κB. elifesciences.org This modulation of protein acetylation represents an indirect mechanism by which salicylate can influence gene expression. elifesciences.org

| Compound | Binding Constant (K) with DNA | Mode of Interaction | Effect on DNA Structure |

|---|---|---|---|

| Salicylic Acid (Metabolite) | 1.15 x 104 M-1 | Non-intercalative; Minor groove binding | Minor distortion |

Interactions with Lipid Membranes and Bilayers

The biological effects of salicylic acid, the active metabolite of salsalate, are partly attributable to its direct interactions with the lipid bilayers of cellular membranes. nih.gov Studies utilizing micropipette aspiration on giant unilamellar vesicles show that salicylate disrupts membrane stability by decreasing both membrane stiffness and thickness. nih.gov It effectively reduces the apparent area compressibility modulus and the bending modulus of lecithin (B1663433) membranes in a dose-dependent manner. nih.gov

Molecular dynamics simulations and experimental data concur that salicylic acid increases the fluidity of model membranes. nih.govnih.gov This interaction leads to membrane thinning and disorders the membrane structure. nih.gov Dynamic tension spectroscopy has revealed that salicylate increases the likelihood of spontaneous defect formation in the membrane and lowers the energy barrier required to create unstable holes, further supporting the model of salicylate-induced membrane disruption. nih.gov These mechanical alterations can influence biological processes associated with membrane permeability and curvature. nih.gov

| Effect of Salicylate on Lipid Bilayers | Observed Phenomenon | Biophysical Consequence |

|---|---|---|

| Structural Disruption | Disorders lipid packing, increases membrane fluidity. nih.gov | Membrane thinning. nih.gov |

| Mechanical Alteration | Reduces area compressibility and bending modulus. nih.gov | Decreased membrane stiffness. nih.gov |

| Stability Reduction | Increases frequency of spontaneous defect formation. nih.gov | Lowers energy barrier for hole formation. nih.gov |

Modulation of Intracellular Redox State (e.g., GSH Depletion, ROS Formation)

This compound has been shown to modulate the intracellular redox state. In a preclinical model, salsalate administration ameliorated oxidative stress, which was evidenced by an increased ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). frontiersin.org Glutathione is a critical cellular antioxidant, and its depletion is a key event in the induction of apoptosis and oxidative stress. researchgate.netbiomolther.org The cellular redox environment is largely determined by the GSH/GSSG ratio, which acts as a redox buffer. nih.gov

The accumulation of reactive oxygen species (ROS) can lead to the depletion of GSH. biomolther.orgmdpi.com A feed-forward loop can exist where an initial stress triggers ROS production, which in turn depletes GSH, leading to further ROS generation and potential cell damage. researchgate.net The metabolite salicylic acid is known to be a key regulator of ROS signaling in biological systems. nih.gov The interplay between salicylic acid, ROS, and the glutathione pool is critical in determining cellular responses to stress, including the activation of defense mechanisms or the initiation of cell death pathways. researchgate.net

| Compound | Observed Effect | Mechanism/Implication |

|---|---|---|

| Salsalate | Ameliorates oxidative stress; Increases GSH/GSSG ratio in a preclinical model. frontiersin.org | Enhances antioxidant capacity. |

| Salicylate (Metabolite) | Key regulator of ROS signaling. nih.gov | Participates in the complex interplay between ROS generation and antioxidant defense. researchgate.net |

| General Mechanism | GSH depletion leads to increased ROS production. researchgate.netfrontiersin.org | A critical decrease in the GSH/GSSG ratio can trigger apoptotic signaling. nih.gov |

Effects on Cellular Respiration and Mitochondrial Toxicity

A primary mechanism through which this compound exerts its metabolic effects is via the mitochondrial actions of its metabolite, salicylic acid. nih.govdiabetesjournals.org Salicylate acts as a mitochondrial uncoupler, a process where it increases proton conductance across the inner mitochondrial membrane. frontiersin.orgnih.govdiabetesjournals.org This uncoupling separates the process of electron transport from ATP synthesis, leading to an increase in oxygen consumption (respiration) that is not linked to ATP production, dissipating energy as heat. nih.govmdpi.com

In addition to uncoupling, salicylates directly inhibit components of the respiratory chain and associated enzymes. medscape.com In isolated cardiac mitochondria, salicylic acid inhibits ADP-dependent (State 3) respiration. elsevierpure.com This was found to result from the competitive inhibition of the Krebs cycle enzyme α-ketoglutarate dehydrogenase at its substrate-binding site. elsevierpure.com At higher concentrations, salicylates can induce the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. xiahepublishing.com MPTP opening leads to the collapse of the mitochondrial membrane potential, swelling, and the release of pro-apoptotic factors, representing a significant mitochondrial toxicity event. mdpi.comxiahepublishing.com

| Mitochondrial Target/Process | Effect of Salicylate | Consequence |

|---|---|---|

| Oxidative Phosphorylation (OXPHOS) | Acts as a protonophore, uncoupling respiration from ATP synthesis. nih.govdiabetesjournals.org | Increased oxygen consumption, dissipation of energy as heat, reduced ATP production. nih.govmdpi.com |

| Krebs Cycle Enzymes | Inhibits α-ketoglutarate dehydrogenase (KGDH). elsevierpure.com | Inhibition of State 3 (ADP-dependent) respiration. elsevierpure.com |

| Mitochondrial Permeability Transition Pore (MPTP) | Can trigger MPTP opening. xiahepublishing.com | Collapse of membrane potential, mitochondrial swelling, potential initiation of cell death. mdpi.comxiahepublishing.com |

| Electron Transport Chain | At high concentrations, can inhibit electron flow from substrate dehydrogenases to the ubiquinone pool. nih.gov | Inhibition of cellular respiration. nih.gov |

Biochemical Responses to Environmental Stressors

The available scientific literature on this compound (salsalate) focuses on its pharmacological and metabolic effects within mammalian systems, such as its role in inflammation and glucose homeostasis. frontiersin.orgnih.gov Research concerning its specific biochemical responses to environmental stressors, as typically defined in the context of plant biology or ecotoxicology (e.g., drought, salinity, heavy metals, or cold stress), is not present in the reviewed sources. Studies in this area have investigated the effects of exogenously applied salicylic acid, which has been shown to modulate plant defense mechanisms and enhance tolerance to various abiotic stresses. mdpi.comresearchgate.netnih.govencyclopedia.pub However, these findings pertain to salicylic acid as an external agent in plants and are not directly applicable to the metabolic fate and biochemical actions of the prodrug salsalate in mammals.

Therapeutic Efficacy Research and Advanced Clinical Applications

Efficacy in Cardiovascular Disease Prevention

Acetylsalicylic acid's role in the prevention of cardiovascular events has been a subject of intense investigation for decades. Its efficacy is primarily attributed to its antiplatelet properties, which inhibit the formation of blood clots that can lead to heart attacks and strokes. The application of acetylsalicylsalicylic acid is distinctly stratified into primary and secondary prevention strategies.

Primary prevention refers to the use of acetylsalicylic acid to prevent a first cardiovascular event in individuals who have not been previously diagnosed with cardiovascular disease. While once a common recommendation, the role of this compound in this context has become more nuanced. Recent large-scale clinical trials have led to a re-evaluation of its risk-benefit profile for the general population.

Several landmark studies have informed the current understanding. The Aspirin (B1665792) for Asymptomatic Atherosclerosis Trial (AAA), the Aspirin to Reduce Risk of Initial Vascular Events (ARRIVE) trial, the Aspirin in Reducing Events in the Elderly (ASPREE) trial, and the A Study of Cardiovascular Events in Diabetes (ASCEND) trial have all contributed significant data. A consistent finding across these trials is that while acetylsalicylic acid may offer a modest reduction in the risk of a first cardiovascular event, this benefit is often counterbalanced by a notable increase in the risk of major bleeding events. cancerworld.netnih.govnih.gov

For instance, the ARRIVE study, which enrolled patients at moderate cardiovascular risk, found no significant difference in the primary endpoint of major cardiovascular events between the acetylsalicylic acid and placebo groups after five years. nih.gov Similarly, the ASPREE trial, focusing on an elderly population, did not show a reduction in the primary endpoint of all-cause death, dementia, or persistent physical disability with acetylsalicylic acid use, but did find an increased risk of major bleeding. nih.gov The ASCEND trial, which specifically studied diabetic patients, demonstrated a 12% reduction in cardiovascular events with acetylsalicylic acid, but this was accompanied by a 29% increase in major bleeding. gazetamedica.pt

Interactive Data Table: Key Primary Prevention Trials of Acetylsalicylic Acid

| Trial | Participant Population | Key Finding on Efficacy | Key Finding on Safety |

| ARRIVE | Moderate cardiovascular risk | No significant reduction in major cardiovascular events. nih.gov | Increased risk of gastrointestinal bleeding. nih.gov |

| ASPREE | Elderly (≥70 years) | No significant reduction in all-cause death, dementia, or disability. nih.gov | Increased risk of major bleeding. nih.gov |

| ASCEND | Diabetic patients | 12% reduction in cardiovascular events. gazetamedica.pt | 29% increase in major bleeding. gazetamedica.pt |

In contrast to primary prevention, the role of acetylsalicylic acid in the secondary prevention of stroke is well-established and strongly recommended. cancer.org For individuals who have already experienced an ischemic stroke or a transient ischemic attack (TIA), long-term treatment with acetylsalicylic acid has been shown to significantly reduce the risk of recurrent vascular events, including subsequent strokes, myocardial infarction, and vascular death. cancer.orgnih.gov

A landmark meta-analysis by the Antithrombotic Trialists' Collaboration, which included data from 287 randomized controlled trials involving 135,000 high-risk patients, demonstrated that antiplatelet therapy, with acetylsalicylic acid being the most studied agent, provides substantial protection against serious vascular events. cancer.org In patients with a prior stroke or TIA, acetylsalicylic acid treatment was associated with a significant reduction in the risk of a subsequent stroke. cancer.org Specifically, acetylsalicylic acid was associated with a 15% reduction in recurrent stroke. cancer.org

Further research has reinforced these findings. The European Stroke Prevention Study 2 (ESPS-2) found that low-dose acetylsalicylic acid was effective in the secondary prevention of ischemic stroke and TIA. cancer.gov The study showed that acetylsalicylic acid alone reduced the risk of stroke by 18% compared to placebo. cancer.gov When initiated within 48 hours of a stroke, acetylsalicylic acid has been shown to reduce the risk of being dead or dependent at the final follow-up. cancer.org

Interactive Data Table: Efficacy of Acetylsalicylic Acid in Secondary Stroke Prevention

| Study/Analysis | Key Finding |

| Antithrombotic Trialists' Collaboration | 15% reduction in recurrent stroke. cancer.org |

| European Stroke Prevention Study 2 (ESPS-2) | 18% reduction in stroke risk with acetylsalicylic acid alone compared to placebo. cancer.gov |

| Early Administration (within 48 hours of stroke) | Significant reduction in the odds of being dead or dependent at final follow-up. cancer.org |

An early meta-analysis by Berger et al. suggested that acetylsalicylic acid reduced the risk of myocardial infarction primarily in men and the risk of stroke primarily in women. gazetamedica.ptcancer.org The Women's Health Study (WHS) found that acetylsalicylic acid did not significantly reduce the risk of a first major cardiovascular event in women, but it did lead to a reduction in the risk of a first stroke. gazetamedica.pt In this study, a reduction in myocardial infarction was observed in women aged 65 years and older. gazetamedica.pt

The Hypertension Optimal Treatment (HOT) study also reported gender-differentiated effects, with acetylsalicylic acid significantly reducing the incidence of myocardial infarction in men but not in women. medizinonline.comdovepress.com

Interactive Data Table: Gender-Specific Effects of Acetylsalicylic Acid in Cardiovascular Prevention

| Study/Analysis | Findings in Men | Findings in Women |

| Berger et al. Meta-analysis | Reduced risk of myocardial infarction. gazetamedica.pt | Reduced risk of stroke. gazetamedica.pt |

| Women's Health Study (WHS) | Not applicable | No significant reduction in major cardiovascular events, but a reduction in first stroke risk. gazetamedica.pt |

| Hypertension Optimal Treatment (HOT) Study | Significant reduction in myocardial infarction. medizinonline.comdovepress.com | No significant reduction in myocardial infarction. medizinonline.comdovepress.com |

| Antithrombotic Trialists' Collaboration | No significant overall difference in the effect of acetylsalicylic acid on serious vascular events compared to women. nih.gov | No significant overall difference in the effect of acetylsalicylic acid on serious vascular events compared to men. nih.gov |

Research in Oncology and Chemoprevention

Beyond its cardiovascular benefits, a growing body of evidence suggests that acetylsalicylic acid may play a role in the prevention and treatment of certain types of cancer. cancer.govmedizinonline.comascopost.com This potential is largely attributed to its anti-inflammatory properties, particularly the inhibition of the cyclooxygenase (COX) enzymes, which are involved in pathways that can promote cancer development. dovepress.com

Preclinical research using animal models has provided valuable insights into the potential anti-tumor effects of acetylsalicylic acid. These studies have demonstrated its ability to inhibit the growth of various types of tumors.

In melanoma research, studies in mice have shown that acetylsalicylic acid can suppress the in-vivo growth of melanoma tumors in a dose-dependent manner. nih.govresearchgate.net One study found that acetylsalicylic acid administered in drinking water inhibited the growth of B16-MSCV melanoma tumors. nih.gov Another study in a mouse model of skin melanoma reported that acetylsalicylic acid at certain doses caused significant tumor growth inhibition. researchgate.net

Similar findings have been observed in models of ovarian cancer. A study using a novel aspirin derivative, Aspirin-PC, demonstrated a significant reduction in ovarian cancer growth in vivo, with up to a 90% reduction in tumor growth in mouse models. nih.gov This effect was even more pronounced when combined with a VEGF inhibitor. dovepress.comnih.gov

For colorectal cancer, a study utilizing an athymic nude mouse xenograft model showed that the sodium salt of aspirin inhibited tumor growth. plos.org This inhibition was associated with the downregulation of specific proteins involved in cancer cell survival and proliferation. plos.org

Interactive Data Table: Acetylsalicylic Acid in Animal Tumor Models

| Cancer Type | Animal Model | Key Finding on Tumor Growth |

| Melanoma | Syngeneic WT mice with B16-MSCV melanoma cells | Dose-dependent inhibition of tumor growth. nih.gov |

| Melanoma | C57BL/6 mice with B16-F0 melanoma cells | Significant tumor growth inhibition at specific doses. researchgate.net |

| Ovarian Cancer | Mouse models with human and mouse ovarian cancer cells | Aspirin-PC significantly reduced tumor growth by 50-90%. nih.gov |

| Colorectal Cancer | Athymic nude mouse xenograft model (RKO cells) | Inhibition of tumor growth. plos.org |

Epidemiological and clinical studies in humans have provided evidence that regular use of acetylsalicylic acid may reduce the risk of developing certain cancers.

The most robust evidence for the chemopreventive effects of acetylsalicylic acid is in colorectal cancer. medizinonline.com Numerous observational studies and meta-analyses have shown that long-term, regular use of acetylsalicylic acid is associated with a reduced incidence and mortality from colorectal cancer. nih.govgazetamedica.pt A review of several studies indicated that daily doses of 75 mg or more for at least five years reduced the incidence of colorectal cancer. gazetamedica.pt

Research has also pointed to a potential benefit in reducing the risk of ovarian cancer. medizinonline.com A meta-analysis of data from two large ovarian cancer consortia found that frequent aspirin use was associated with a 13% reduction in ovarian cancer risk. cancerworld.netascopost.com This risk reduction was observed even in women with multiple risk factors for the disease. cancerworld.netascopost.com

The evidence for a protective effect against prostate cancer is less consistent. medizinonline.com Some meta-analyses of cohort studies have suggested a modest reduction in prostate cancer risk with regular aspirin use. frontiersin.org However, other analyses, particularly those looking at daily or long-term use, have not found a significant association. frontiersin.org One retrospective cohort study did suggest that aspirin intake was associated with a reduced incidence of prostate cancer. nih.gov

Interactive Data Table: Acetylsalicylic Acid and Cancer Risk Reduction in Humans

| Cancer Type | Summary of Evidence |

| Colorectal Cancer | Strong evidence from multiple studies for a reduced incidence and mortality with long-term, regular use. nih.govgazetamedica.ptmedizinonline.com |

| Ovarian Cancer | Meta-analyses suggest a reduced risk with frequent use. cancerworld.netmedizinonline.comascopost.com |